5-Acetyl-2,3-dihydro-1,4-thiazine

Descripción general

Descripción

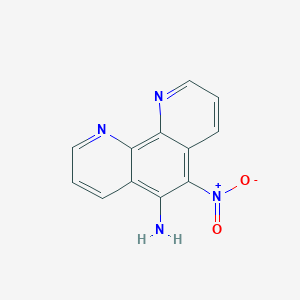

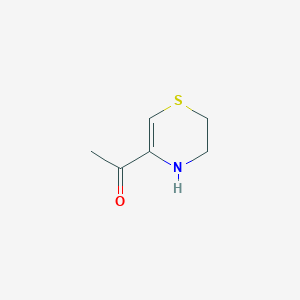

5-Acetyl-2,3-dihydro-1,4-thiazine is a chemical compound with the molecular formula C6H9NOS . It is a 1,4-thiazine .

Synthesis Analysis

Two new synthetic pathways towards 5-acetyl-2,3-dihydro-1,4-thiazine have been disclosed . The key components in both synthetic routes are 1-Bromo-3,3-dimethoxy-2-butanone and N-protected 2-mercaptoethylamine . The first approach involves a one-step synthesis via nucleophilic substitution, followed by cyclization and hydrolysis . The second route entails a nucleophilic substitution, followed by TFA-deprotection of the primary amino function, which led to a spontaneous intramolecular transimination and hydrolysis of the acetal moiety to afford the desired flavor compound in very good yield .

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2,3-dihydro-1,4-thiazine can be represented by the InChI string: InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3 . The molecular weight of this compound is 143.21 g/mol .

Chemical Reactions Analysis

The conversion of 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine to 5-acetyl-2,3-dihydro-1,4-thiazine occurs via a proton transfer reaction catalyzed by azodicarbonamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-2,3-dihydro-1,4-thiazine include a molecular weight of 143.21 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Aplicaciones Científicas De Investigación

Flavoring Agent

5-Acetyl-2,3-dihydro-1,4-thiazine is used as a flavoring agent. It has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered Generally Recognized As Safe (GRAS) .

Medicinal Importance

Thiazine derivatives, including 5-Acetyl-2,3-dihydro-1,4-thiazine, have been found to be biologically active and play an important role in the treatment of various diseases . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Green Synthesis Methods

Thiazines can be prepared through green synthesis methods . These methods are environmentally friendly and sustainable, reducing the use of harmful chemicals and waste production.

Antibacterial Activity

Some thiazine derivatives have shown antibacterial effect against reference Gram-positive bacteria .

Antifungal Activity

A series of 1,3,4-oxadiazoline derivatives, which can be synthesized from thiazine derivatives, have been evaluated for their in vitro antifungal activity against six Candida strains .

Coordination Chemistry

Thiazine derivatives act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms. They are used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .

Mecanismo De Acción

- The formation pathways of 5-Acetyl-2,3-dihydro-1,4-thiazine remain poorly understood. It is a major aroma-active compound formed during Maillard-type reactions of fructose with cysteamine .

- Under dry heating conditions, it is labeled with the 2-13C of fructose, while under cooking conditions, it is mostly unlabelled and likely formed from erythrulose .

Mode of Action

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-1,4-thiazin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5(8)6-4-9-3-2-7-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSKAAVPUSXIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936955 | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Brown crystals; Nutty, cooked, brown and roasted aroma | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

259.00 to 319.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in methylene chloride, Slightly soluble (in ethanol) | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1744/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

5-Acetyl-2,3-dihydro-1,4-thiazine | |

CAS RN |

164524-93-0 | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164524-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164524930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYL-2,3-DIHYDRO-1,4-THIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K5FIS2LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 - 172 °C | |

| Record name | 5-Acetyl-2,3-dihydro-1,4-thiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Acetyl-2,3-dihydro-1,4-thiazine in food chemistry?

A1: 5-Acetyl-2,3-dihydro-1,4-thiazine is a significant flavor compound found in cooked foods. It is formed through Maillard reactions, specifically between cysteine and sugars like ribose or glucose []. Its intense roasty, popcorn-like aroma makes it a key contributor to the overall flavor profile of various foods [, ].

Q2: How potent is the aroma of 5-Acetyl-2,3-dihydro-1,4-thiazine compared to other roasty odorants?

A2: 5-Acetyl-2,3-dihydro-1,4-thiazine possesses an extremely low odor threshold of 0.06 ng/L of air []. This places its potency in the same league as other well-known roasty odorants like 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline [], highlighting its importance in even small quantities.

Q3: Can 5-Acetyl-2,3-dihydro-1,4-thiazine form inclusion complexes?

A4: Research has shown that 5-Acetyl-2,3-dihydro-1,4-thiazine can form stable inclusion compounds with β-cyclodextrin []. This interaction has been investigated using techniques like Fast Atom Bombardment (FAB) mass spectrometry and Collision-activated decomposition (CAD) experiments to understand the nature of these complexes [].

Q4: What are the key starting materials and reactions involved in the synthesis of 5-Acetyl-2,3-dihydro-1,4-thiazine?

A5: Two novel synthetic routes utilize 1-bromo-3,3-dimethoxy-2-butanone and N-protected 2-mercaptoethylamine as key starting materials []. These routes involve nucleophilic substitution, cyclization, and hydrolysis reactions to achieve the desired 5-Acetyl-2,3-dihydro-1,4-thiazine compound [].

Q5: Beyond its aroma properties, are there other areas of research focusing on 5-Acetyl-2,3-dihydro-1,4-thiazine?

A6: While its aroma is a primary focus, research also explores the formation mechanisms of 5-Acetyl-2,3-dihydro-1,4-thiazine and related compounds like 2-acetyl-2,3,5,6-tetrahydro-1,4-thiazine in model systems using cysteamine and 2,3-butanedione []. Understanding these pathways provides insights into the Maillard reaction and its impact on food chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)